

Introduction to MPI-0479605 and Mps1 Inhibition

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Compound Focus: MPI-0479605

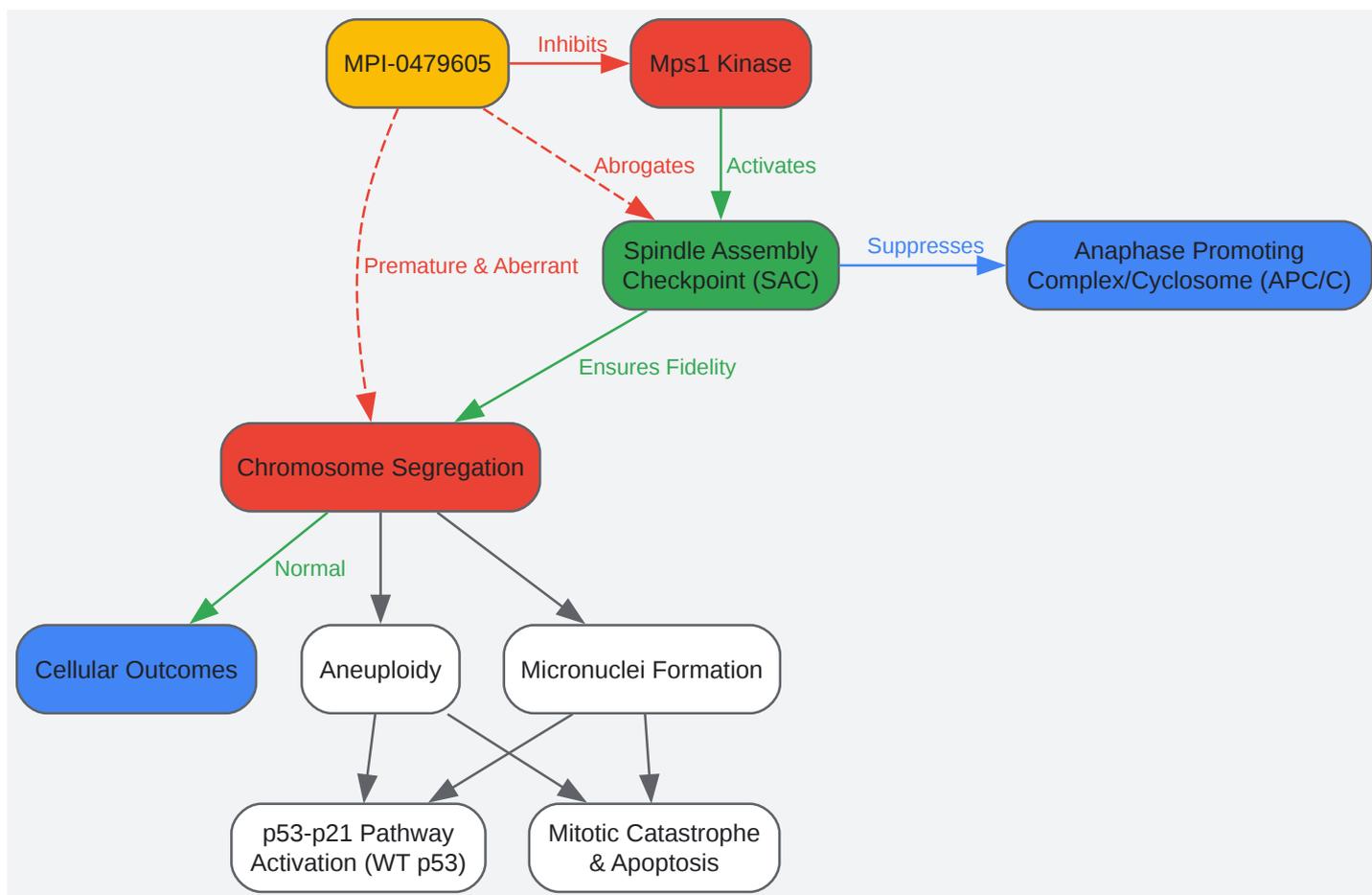
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MPI-0479605 is a potent, selective, and **ATP-competitive inhibitor of Mps1 (TTK)** with an IC_{50} of 1.8 nM [1] [2]. The **mitotic kinase Mps1** is essential for the spindle assembly checkpoint (SAC), which ensures accurate chromosome segregation during mitosis [3] [4]. By inhibiting Mps1, **MPI-0479605** induces premature mitotic exit, chromosomal missegregation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe [3] [2]. This mechanism is particularly effective in cancer cells, making Mps1 an attractive therapeutic target.

Mechanism of Action and Signaling Pathway

MPI-0479605 disrupts the spindle assembly checkpoint by inhibiting Mps1 kinase activity. The following diagram illustrates the signaling pathway and consequences of Mps1 inhibition.



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Quantitative Profile of MPI-0479605

Table 1: Biochemical and Cellular Characteristics of MPI-0479605

Parameter	Value	Experimental Context	Source
IC ₅₀ (Mps1)	1.8 nM	In vitro kinase assay	[1] [2]
Selectivity	>40-fold	Against other kinases (e.g., ALK, FAK1)	[2]
Cellular GI ₅₀	30 - 100 nM	72-hour viability assay in tumor cell line panel	[2]
EC ₅₀ (G2 Checkpoint)	0.3 μM	G2 checkpoint inhibition in HCT-116 cells	[1]

Parameter	Value	Experimental Context	Source
Antiproliferative IC ₅₀ (A549)	>10 µM	72-hour WST8 assay	[1]

Detailed Experimental Protocols

Protocol 1: In Vitro Analysis of Mitotic Progression and Chromosome Segregation

This protocol assesses the direct cellular effects of **MPI-0479605** on mitosis, utilizing fluorescence microscopy.

- **Cell Lines:** HeLa, HCT-116, or other cancer cell lines of interest [3] [5].
- **Reagents:** **MPI-0479605** (stock solution in DMSO, e.g., 10 mM), cell culture medium, thymidine, nocodazole, fixative (e.g., paraformaldehyde), mounting medium with DAPI, phosphate-buffered saline (PBS) [4] [5].
- **Equipment:** Fluorescence microscope, cell culture incubator, water bath.

Procedure:

- **Cell Seeding and Synchronization:** Seed cells onto microscope slides or coverslips and allow to adhere. For enhanced mitotic index, synchronize cells at the G1/S boundary using a double thymidine block [4].
 - Treat cells with 2 mM thymidine for 16 hours.
 - Wash and release into fresh medium for 8 hours.
 - Add a second dose of 2 mM thymidine for 16 hours.
- **Drug Treatment and Release:** Release cells from the thymidine block by washing with PBS and adding fresh medium containing 24 µM deoxycytidine. Simultaneously, add **MPI-0479605** (typical working concentrations of 50-100 nM) or vehicle control (DMSO) [5].
- **Fixation and Staining:** After 9-12 hours (when control cells enter mitosis), wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize cells if needed, and stain chromosomes with DAPI.
- **Image Acquisition and Analysis:** Visualize using a fluorescence microscope. Score cells for:
 - Mitotic index (percentage of cells in mitosis).
 - Chromosome alignment at the metaphase plate.
 - Presence of lagging chromosomes during anaphase/telophase [4].

- Formation of micronuclei in subsequent interphase [3].

Protocol 2: Cell Viability and Proliferation Assay

This protocol determines the anti-proliferative efficacy of **MPI-0479605**.

- **Cell Lines:** A panel of cancer cell lines (e.g., HCT-116, Colo-205, A549) [1] [2].
- **Reagents:** **MPI-0479605** (serial dilutions in DMSO), cell culture medium, cell viability reagent (e.g., CellTiter-Glo) [2].
- **Equipment:** Multiplate reader, cell culture incubator, CO₂ incubator.

Procedure:

- **Cell Plating:** Plate cells in 96-well plates at a density of 1,000 - 5,000 cells per well in 100 µL of medium and allow to adhere overnight.
- **Compound Treatment:** The next day, add **MPI-0479605** across a concentration range (e.g., 0.1 nM to 10 µM). Include DMSO vehicle controls and blank (media-only) controls. Each condition should have multiple replicates.
- **Incubation:** Incubate cells for 72 hours (or 24, 48, and 72 hours for a time course) at 37°C and 5% CO₂ [2].
- **Viability Measurement:** Add CellTiter-Glo reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of viability relative to the DMSO control. Plot dose-response curves and determine the **GI₅₀** (concentration for 50% growth inhibition) values using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the antitumor activity of **MPI-0479605** in vivo.

- **Animals:** Immunocompromised mice (e.g., nude mice) [1] [2].
- **Cell Line:** HCT-116 or Colo-205 cells [1] [2].
- **Reagents:** **MPI-0479605** formulation (5% DMA/12% ethanol/40% PEG-300), vehicle control, isoflurane anesthetic [1] [2].

Procedure:

- **Tumor Inoculation:** Subcutaneously inject tumor cells (e.g., 5x10⁶ HCT-116 cells) into the flanks of mice.

- **Randomization and Dosing:** When tumor volumes reach approximately 100 mm³, randomize mice into treatment and control groups. Administer **MPI-0479605** via intraperitoneal injection.
 - **Dosing Regimens:**
 - **30 mg/kg daily** [2].
 - **150 mg/kg every fourth day (Q4D)** [1] [2].
 - The control group receives the vehicle formulation only.
- **Tumor Monitoring:** Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: **Volume = (Length × Width²) / 2**.
- **Endpoint Analysis:** Continue the study for a predefined period (e.g., 3-4 weeks) or until control tumors reach a maximum allowable size. Calculate the **percentage of tumor growth inhibition (%TGI)** at the study endpoint [1]: $\%TGI = 100 - 100 \times (\text{Median Tumor Volume Change-Treated} / \text{Median Tumor Volume Change-Control})$

Critical Considerations and Troubleshooting

- **Resistance Mutations:** Be aware that prolonged exposure to sublethal concentrations can select for resistant clones harboring point mutations in the Mps1 kinase domain (e.g., G541S, D644A) [5]. Using fresh compound and combination therapies may mitigate this risk.
- **Cell Line Variability:** Efficacy varies between cell lines. p53 wild-type cells may undergo a sustained post-mitotic arrest, while p53 mutant cells are more likely to undergo cell death directly from mitotic catastrophe [3].
- **Optimal Concentration:** For cell-based assays, a working concentration range of **50-100 nM** is effective for inducing mitotic defects, but dose-response should be empirically determined for each cell line [5].

Summary

MPI-0479605 is a valuable research tool for probing Mps1 kinase function and the spindle assembly checkpoint. The provided protocols enable researchers to rigorously investigate the compound's effects on mitotic fidelity, cell proliferation, and tumor growth in preclinical models. The quantitative data and methodological details serve as a foundation for designing and executing studies aimed at targeting the cell cycle for cancer therapy.

References

1. MPI-0479605 | Mps1 Inhibitor [medchemexpress.com]
2. MPI-0479605 | MPS1 inhibitor | Mechanism | Concentration [selleckchem.com]
3. Characterization of the cellular and antitumor effects of MPI ... [pubmed.ncbi.nlm.nih.gov]
4. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint ... [haematologica.org]
5. Molecular basis underlying resistance to Mps1/TTK inhibitors [nature.com]

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